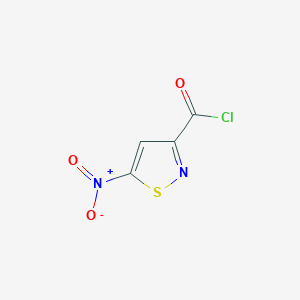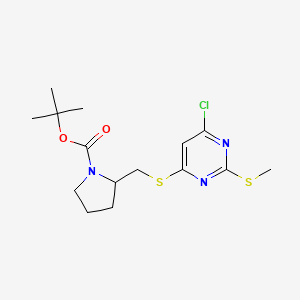![molecular formula C7H9BrN4 B13963425 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound features a bromine atom, a methyl group, a methylamino group, and a carbonitrile group attached to the pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Aminomethylation: The methylamino group can be added through a Mannich reaction involving formaldehyde, a secondary amine, and the pyrazole compound.
Cyanation: The carbonitrile group can be introduced using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
化学反応の分析
Types of Reactions
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole oxides or ketones.
Reduction: Formation of pyrazole amines or alcohols.
科学的研究の応用
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-bromo-1-methyl-3-[(dimethylamino)methyl]-1H-pyrazole-5-carbonitrile
- 4-bromo-1-methyl-3-[(ethylamino)methyl]-1H-pyrazole-5-carbonitrile
Uniqueness
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylamino group allows for targeted modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H9BrN4 |
|---|---|
分子量 |
229.08 g/mol |
IUPAC名 |
4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9BrN4/c1-10-4-5-7(8)6(3-9)12(2)11-5/h10H,4H2,1-2H3 |
InChIキー |
PEELXGPDHUXMEG-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NN(C(=C1Br)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)


![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)







